1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine
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Overview
Description
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a vinylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 4-methyl-5-vinylpyridine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The vinylpyridine moiety can participate in π-π interactions with aromatic residues, while the piperazine ring can form hydrogen bonds with polar groups in the target molecules. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(5-vinylpyridin-2-yl)piperazine
- 1-Methyl-4-(4-methylpyridin-2-yl)piperazine
- 1-Methyl-4-(5-methylpyridin-2-yl)piperazine
Uniqueness
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is unique due to the presence of both a methyl and a vinyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(5-ethenyl-4-methylpyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C13H19N3/c1-4-12-10-14-13(9-11(12)2)16-7-5-15(3)6-8-16/h4,9-10H,1,5-8H2,2-3H3 |
InChI Key |
XNLKZDFEPVDHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCN(CC2)C |
Origin of Product |
United States |
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